2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Description
2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a pyrimidine-based compound featuring a piperazine ring substituted with a 4-methoxyphenethyl group and a dimethylamino group at the 4-position of the pyrimidine core. This structure integrates pharmacophoric elements commonly associated with biological activity, including:
- Pyrimidine core: A nitrogen-rich heterocycle frequently utilized in medicinal chemistry for its hydrogen-bonding capacity and structural mimicry of nucleic acid bases .
- Piperazine moiety: Known to enhance solubility and modulate receptor binding through conformational flexibility .
- 4-Methoxyphenethyl substituent: The methoxy group and aromatic system may contribute to hydrophobic interactions and π-stacking with biological targets, while the ethyl linker provides spatial flexibility .
- N,N-dimethylamino group: A polar substituent that influences electronic properties and solubility .
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-22(2)18-8-10-20-19(21-18)24-14-12-23(13-15-24)11-9-16-4-6-17(25-3)7-5-16/h4-8,10H,9,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUFYTFSBFKRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 4-methoxyphenylacetonitrile with ethylenediamine under reflux conditions to form 1-(4-methoxyphenyl)ethylpiperazine.
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Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and guanidine carbonate under basic conditions to yield the desired pyrimidine derivative.
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Final Coupling Reaction: : The final step involves coupling the pyrimidine derivative with the piperazine intermediate. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.
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Reduction: : Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
- C : 25
- H : 30
- N : 4
- O : 1
Structural Features
The compound features a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties. The presence of nitrogen atoms in the piperazine and pyrimidine rings may enhance its interaction with biological targets.
Pharmacological Studies
Research has indicated that compounds related to this structure exhibit various pharmacological activities, including:
- Antidepressant Effects : The piperazine moiety is known for its role in the development of antidepressant agents. Studies suggest that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating depression and anxiety disorders .
- Antitumor Activity : Some studies have explored the anticancer potential of similar compounds. The unique structural features of this compound may allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Piperazine Formation : The initial step often involves the formation of the piperazine ring through cyclization reactions.
- Substituent Modifications : The introduction of the methoxyphenyl group is achieved through nucleophilic substitution reactions, which can be optimized for yield and purity .
Biochemical Assays
The biological activity of this compound can be evaluated through various assays:
- Cell Viability Assays : These assays measure the effect of the compound on cancer cell lines to assess cytotoxicity and therapeutic potential.
- Binding Affinity Studies : Investigating how well the compound binds to specific receptors (e.g., serotonin or dopamine receptors) can provide insights into its mechanism of action .
Case Study 1: Antidepressant Activity
In a study examining the antidepressant properties of related compounds, researchers synthesized several derivatives based on the piperazine structure. They found that modifications at specific positions significantly enhanced their efficacy in animal models of depression. The results suggested that compounds with similar structures could be developed as new antidepressants .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of compounds similar to this one revealed promising results against various cancer cell lines. The study highlighted how structural modifications could lead to increased potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound’s piperazine moiety is known to interact with adrenergic and serotonergic receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and selectivity towards these receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine with structurally related compounds, emphasizing key structural and functional differences:
Key Observations:
Core Heterocycle Influence: Pyrimidine-based compounds (e.g., ) often exhibit antimicrobial activity due to their ability to interfere with nucleotide metabolism . Quinoline and pteridine derivatives () may target different pathways, such as kinase inhibition or DNA intercalation, depending on substituents .
Substituent Effects: Piperazine vs. 4-Methoxyphenethyl Group: This substituent’s ethyl linker provides greater conformational flexibility than direct aryl-piperazine bonds (e.g., ), which may improve binding to hydrophobic pockets .
Biological Activity Trends: Compounds with pyrimidine-piperazine hybrids (e.g., ) show promise in antimicrobial applications, while quinoline-piperazine analogs () are explored for anticancer activity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows established routes for pyrimidine-piperazine hybrids, such as nucleophilic substitution or coupling reactions .
- Structure-Activity Relationship (SAR): Replacement of the quinoline core () with pyrimidine may reduce off-target effects while retaining activity against enzymes like thymidylate synthase . The 4-methoxyphenethyl group’s flexibility could enhance binding to receptors with extended hydrophobic pockets compared to rigid analogs (e.g., ) .
- Pharmacokinetic Considerations: The dimethylamino group may improve blood-brain barrier penetration relative to ester-containing analogs (), making the compound suitable for CNS-targeted therapies .
Biological Activity
The compound 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a member of the pyrimidine class of compounds and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , indicating a complex structure that contributes to its biological activity. The structural features include a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often act as serotonin receptor modulators , particularly targeting the 5-HT_1A receptor . This receptor plays a critical role in various neurological processes, including anxiety and depression management.
Key Findings:
- Inhibition of 5-HT_1A Receptors : The compound exhibits significant binding affinity to the 5-HT_1A receptor, suggesting its potential use in treating mood disorders .
- Cytotoxic Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential anticancer properties .
Biological Activity Data
Case Studies
- Antidepressant Properties : In vivo studies have shown that compounds with similar structures can reduce depressive behaviors in animal models, attributed to their action on serotonin pathways.
- Anticancer Activity : A study involving derivatives of this compound showed significant cytotoxicity against human cancer cell lines, including colon adenocarcinoma and melanoma, with IC50 values indicating effective dose ranges for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
